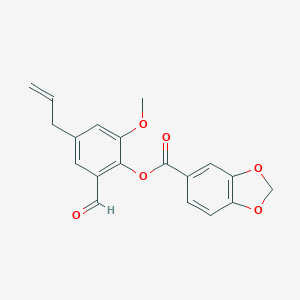
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate, also known as ABDC, is a synthetic compound that has been the subject of extensive scientific research due to its potential benefits in various fields, including medicine, agriculture, and industry. ABDC is a member of the benzodioxole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
作用機序
The mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent metastasis. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. Another advantage is that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes. However, one limitation of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. One direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory and antioxidant properties and evaluate its potential for treating inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and toxicity of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate in vivo, which will be important for its potential clinical applications.
合成法
The synthesis of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate involves the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with allyl bromide and potassium carbonate in DMF (N,N-dimethylformamide) at 80°C for 24 hours. The resulting product is then treated with methoxyacetic acid and acetic anhydride in the presence of pyridine to yield 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. The overall yield of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields. In medicine, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating inflammatory diseases such as arthritis and asthma. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, which may make it useful in the development of new antibiotics.
In agriculture, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a natural pesticide. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have insecticidal activity against various pests, including aphids and whiteflies. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have antifungal activity against various plant pathogens, which may make it useful in protecting crops from fungal diseases.
In industry, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a green solvent. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been found to have good solubility in various organic solvents, which may make it useful as a replacement for traditional solvents that are harmful to the environment.
特性
分子式 |
C19H16O6 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
(2-formyl-6-methoxy-4-prop-2-enylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-3-4-12-7-14(10-20)18(17(8-12)22-2)25-19(21)13-5-6-15-16(9-13)24-11-23-15/h3,5-10H,1,4,11H2,2H3 |
InChIキー |
QIKVMIGZLJTOSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CC=C)C=O)OC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)C=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)